molecular formula C18H28N2O4 B1621073 Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate CAS No. 904815-65-2

Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate

Cat. No. B1621073
M. Wt: 336.4 g/mol
InChI Key: GACSXPSYHLPYQG-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O4 . It is a derivative of N-Boc piperazine . The molecule has a molecular weight of 267.32 g/mol .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The molecule of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is L-shaped with the molecule being twisted at the C10 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate include a molecular weight of 267.32 g/mol, a XLogP3-AA of 1.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 6, an exact mass of 267.14705815 g/mol, a monoisotopic mass of 267.14705815 g/mol, a topological polar surface area of 67.8 Ų, a heavy atom count of 19, a formal charge of 0, and a complexity of 280 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate and its derivatives have been a focal point in chemical research due to their diverse applications. The synthesis and characterization of such compounds involve various techniques. For example, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic evidence including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single crystal XRD data (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015). Another study synthesized derivatives of N-Boc piperazine, characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, further confirmed by single crystal X-ray diffraction analysis (Kulkarni et al., 2016).

Crystal Structure Analysis

Crystal and molecular structure studies of tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate derivatives provide insights into their potential chemical and pharmacological applications. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate highlights typical bond lengths and angles of this piperazine-carboxylate, contributing to understanding its stability and reactivity (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

Biological evaluations of tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate derivatives have shown varied activities, which are crucial for the development of new therapeutic agents. The compound synthesized by Sanjeevarayappa et al. (2015) exhibited poor antibacterial and moderate anthelmintic activity, indicating its potential in developing treatments against specific infections and parasitic worms.

Molecular Engineering

The engineering of molecules based on the tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate scaffold involves modifying its structure to enhance its biological activity or stability. The replacement of the pyridine ring with a mildly basic pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold in N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives has led to compounds with improved pharmacological profiles, highlighting the versatility of this chemical backbone in drug development (Nie et al., 2020).

properties

IUPAC Name

tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-16(21)14-5-7-15(23-4)8-6-14/h5-8,16,21H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACSXPSYHLPYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378118
Record name Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate

CAS RN

904815-65-2
Record name 1,1-Dimethylethyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904815-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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